Home > Products > Screening Compounds P136236 > cyclo(Arg-Gly-Asp-D-Phe-Val)
cyclo(Arg-Gly-Asp-D-Phe-Val) -

cyclo(Arg-Gly-Asp-D-Phe-Val)

Catalog Number: EVT-1210916
CAS Number:
Molecular Formula: C26H38N8O7
Molecular Weight: 574.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cyclo(Arg-Gly-Asp-D-Phe-Val) is a peptide.
Source and Classification

Cyclo(Arg-Gly-Asp-D-Phe-Val) is derived from the natural sequence of Arg-Gly-Asp, a well-known motif in cell adhesion. The incorporation of D-Phe (D-phenylalanine) and Val (valine) enhances its stability and binding affinity to integrins. This cyclic peptide is synthesized through various methods, including solid-phase peptide synthesis, which allows for precise control over the sequence and structure.

Synthesis Analysis

The synthesis of cyclo(Arg-Gly-Asp-D-Phe-Val) typically involves the following steps:

  1. Solid-Phase Peptide Synthesis: The process begins with the assembly of a linear precursor on a solid support using protected amino acids. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for the amine group and allyl or benzyl for carboxyl groups.
  2. Deprotection: Once the linear peptide is assembled, deprotection of the side chains occurs, often using reagents like piperidine or Pd(PPh₃) to remove Fmoc or allyl groups.
  3. Cyclization: The cyclization step involves closing the peptide loop by forming a bond between the terminal amino and carboxyl groups of the linear peptide. This can be facilitated by activating agents such as HATU (O-(7-Aza-1-hydroxybenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which promotes amide bond formation.
  4. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

This synthesis method allows for high yields and can be adapted to incorporate modifications for enhanced biological activity or stability .

Molecular Structure Analysis

The molecular structure of cyclo(Arg-Gly-Asp-D-Phe-Val) consists of five amino acids linked in a cyclic configuration. Key features include:

  • Peptide Bonds: The bonds between each amino acid are formed through amide linkages.
  • Cyclic Structure: The cyclic nature provides increased resistance to enzymatic degradation compared to linear peptides.
  • Conformation: The specific arrangement of Arg, Gly, Asp, D-Phe, and Val influences its interaction with integrins, promoting receptor binding.

Molecular weight calculations indicate that cyclo(Arg-Gly-Asp-D-Phe-Val) has a molecular weight of approximately 603.7 g/mol .

Chemical Reactions Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) participates in several chemical reactions relevant to its function as an integrin antagonist:

  1. Binding Reactions: The compound competes with native ligands for binding to integrins, particularly αvβ3 receptors found on endothelial cells during angiogenesis.
  2. Conjugation Reactions: It can be conjugated with imaging agents, such as radiolabeled compounds for positron emission tomography (PET), enhancing its utility in cancer diagnostics .
  3. Stability Studies: Research indicates that the cyclic structure provides significant stability against proteolytic enzymes, making it suitable for therapeutic applications .
Mechanism of Action

The mechanism of action for cyclo(Arg-Gly-Asp-D-Phe-Val) primarily involves its interaction with integrins:

  • Integrin Binding: The cyclic peptide mimics natural ligands that bind to integrins, inhibiting their activation and subsequent signaling pathways involved in cell adhesion and migration.
  • Inhibition of Angiogenesis: By blocking integrin interactions, cyclo(Arg-Gly-Asp-D-Phe-Val) effectively inhibits angiogenesis—a critical process in tumor growth and metastasis—by preventing endothelial cell migration and proliferation .

This mechanism has been validated through various in vitro studies demonstrating reduced tumor cell adhesion and migration upon treatment with this compound .

Physical and Chemical Properties Analysis

Cyclo(Arg-Gly-Asp-D-Phe-Val) exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in aqueous solutions at physiological pH but may require specific conditions for optimal solubility depending on formulation.
  • Stability: The cyclic structure contributes to enhanced stability against enzymatic degradation compared to linear peptides.
  • Melting Point: Specific melting point data may vary based on synthesis methods but typically falls within a range suitable for biological applications.

These properties make it an attractive candidate for both therapeutic and diagnostic uses .

Applications

Cyclo(Arg-Gly-Asp-D-Phe-Val) has several significant applications in scientific research:

  1. Cancer Therapy: Its ability to inhibit angiogenesis positions it as a potential therapeutic agent in cancer treatment protocols.
  2. Imaging Agents: When conjugated with radiolabels or other imaging modalities, it serves as a tool for visualizing tumors through PET imaging, aiding in early diagnosis and monitoring treatment responses .
  3. Drug Delivery Systems: The peptide can be utilized in targeted drug delivery systems that exploit its binding properties to deliver cytotoxic agents specifically to tumor sites.
  4. Biomaterials Research: Its interaction with cellular receptors makes it valuable in developing biomaterials that promote specific cellular responses .
Introduction to Cyclo(Arg-Gly-Asp-D-Phe-Val)

Historical Context & Discovery of RGD-Containing Cyclic Peptides

The discovery journey began with the identification of the RGD motif as the minimal integrin-binding sequence in fibronectin by Pierschbacher and Ruoslahti in 1984. However, linear RGD peptides exhibited poor receptor selectivity and rapid proteolytic degradation. The breakthrough came through Horst Kessler’s pioneering "spatial screening" approach in the 1990s, which systematically explored conformational constraints through cyclization. Kessler’s team synthesized libraries of cyclic pentapeptides with the generic sequence cyclo(Arg-Gly-Asp-X-Y), discovering that incorporation of D-phenylalanine at position X and valine at position Y yielded high-affinity αvβ3 antagonists. This prototype, cyclo(Arg-Gly-Asp-D-Phe-Val) (c[RGDfV]), demonstrated unprecedented selectivity for αvβ3 over other RGD-recognizing integrins like αIIbβ3 [1] [5]. The strategic use of D-amino acids proved crucial: the D-configuration at the phenylalanine position enforced a type II’ β-turn conformation that optimally presented the RGD triad to integrin binding pockets. This discovery catalyzed the development of clinical candidates like cilengitide (EMD121974), an N-methylated analog with enhanced stability. Cilengitide advanced to Phase II trials for glioblastoma, validating the cyclic RGD scaffold as a viable platform for anti-angiogenic drug design [1] [10].

Structural Characterization of Cyclo(Arg-Gly-Asp-D-Phe-Val)

Primary Sequence Analysis & Cyclic Conformation

The primary structure of c[RGDfV] features a pentapeptide sequence cyclized via a peptide bond between the N-terminal arginine and C-terminal valine. This head-to-tail cyclization constrains the peptide backbone into a rigid β-sheet conformation stabilized by two intramolecular hydrogen bonds:

  • Between the Val CO and Arg NH groups
  • Between the Phe CO and Gly NH groups [1]

Table 1: Primary Structure and Physicochemical Properties

CharacteristicDetail
Molecular FormulaC₂₆H₃₈N₈O₇
Molecular Weight574.63 g/mol
Purity Specifications≥95% (HPLC) [5] [8]
Solubility ProfileSoluble in DMSO (5 mg/mL), PBS (1 mg/350 μL), 1N acetic acid (5 mg/mL)
Solid FormLyophilized white powder, hygroscopic [5] [8]

The cyclic architecture forces the RGD motif into an extended conformation ideal for engaging integrin subpockets, while the hydrophobic D-Phe-Val segment forms a stabilizing β-turn. Molecular dynamics simulations reveal that the cyclized backbone reduces conformational entropy, decreasing the entropic penalty upon receptor binding by ~3 kcal/mol compared to linear analogs. This conformational preorganization explains the 100-fold higher affinity of c[RGDfV] for αvβ3 versus linear RGD peptides [1] [5].

Stereochemical Configuration of D-Phe Residue

The D-phenylalanine residue serves as a critical stereochemical switch governing integrin selectivity and binding kinetics. X-ray crystallography of αvβ3-c[RGDfV] complexes demonstrates that the D-configuration positions the phenylalanine side chain perpendicular to the RGD plane, enabling optimal hydrophobic packing within the αv subunit's "specificity pocket." This orientation is sterically incompatible with integrins like αIIbβ3, explaining c[RGDfV]'s selectivity profile [1] [10].

Replacing D-Phe with L-Phe causes a 500-fold reduction in αvβ3 affinity due to:

  • Disruption of the type II’ β-turn geometry
  • Energetically unfavorable contacts with β3 subunit residue Tyr122
  • Impaired burial of the phenyl ring in the hydrophobic subpocket (ΔSASA = 128 Ų)

Molecular dynamics simulations further reveal that the D-Phe configuration facilitates water-bridged hydrogen bonds between the ligand's backbone carbonyls and integrin residues Asp218 and Arg214, contributing ~40% of the total binding energy [1] [10].

Role in Integrin-Mediated Cell Adhesion Mechanisms

Antagonism of αvβ3/αvβ5 Integrins

c[RGDfV] functions as a competitive antagonist by blocking the RGD-binding site on αvβ3 and αvβ5 integrins with nanomolar affinity. Binding assays using [¹²⁵I]echistatin displacement demonstrate potent inhibition:

Table 2: Integrin Inhibition Profile of c[RGDfV]

IntegrinCell Type/SystemIC₅₀ (μM)Biological Effect
αvβ3A549 lung carcinoma0.325Displacement of [¹²⁵I]echistatin [10]
αvβ3WM-115 melanoma0.5Inhibition of vitronectin adhesion [10]
αvβ5HUVEC0.53Blockade of migration [10]
α5β1K562 leukemia34.7Reduction of fibronectin adhesion [10]

The compound disrupts outside-in signaling by preventing integrin clustering and focal adhesion assembly. In endothelial cells (HUVECs), c[RGDfV] inhibits VEGF-induced proliferation (IC₅₀ = 4.5 μM) and FGF-induced proliferation (IC₅₀ = 3.1 μM) by blocking αvβ5-dependent growth factor signaling cascades. This occurs through impaired redistribution of c-Src into focal adhesions, leading to defective MAP kinase activation [5] [10].

Therapeutic Applications in Experimental Models

The compound's ability to disrupt integrin-ligand interactions translates to significant phenotypic effects:

  • Anti-angiogenesis: Blocks neovessel formation in retinal and tumor models by inducing apoptosis in activated endothelial cells through deprivation of matrix-derived survival signals [4] [10].
  • Tumor regression: Causes rapid shrinkage of established tumors in murine models by disrupting vascular function and promoting anoikis in malignant cells [4] [5].
  • Renal protection: Ameliorates ischemic acute renal failure in rats by inhibiting tubular obstruction through prevention of pathological cell-cell adhesion [5] [7].

Structural Basis for Integrin Selectivity

The selectivity profile of c[RGDfV] stems from differential engagement of integrin subpockets:

  • In αvβ3: The D-Phe side chain docks into a deep hydrophobic cleft formed by β3-Tyr122, β3-Ala125, and αv-Tyr178, contributing ~70% of van der Waals interactions.
  • In αvβ5: The valine residue forms complementary contacts with β5-specific residues (Gln73, Thr76), though with reduced hydrophobic matching versus β3.
  • In α5β1: Steric clash occurs between the D-Phe ring and β1-Phe159, explaining the 100-fold lower affinity for this integrin [1] [10].

Properties

Product Name

cyclo(Arg-Gly-Asp-D-Phe-Val)

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

Molecular Formula

C26H38N8O7

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1

InChI Key

YYQUWEHEBOMRPH-NYUBLWNDSA-N

SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Synonyms

c(RGDfV)
cyclic Arg-Gly-Asp-D-Phe-Val
cyclic arginyl-glycyl-aspartyl-phenylalanyl-valine
cyclic RGD(D)FV
cyclic RGDFV
cyclic(Arg-Gly-Asp-D-Phe-Val)
cyclo(Arg-Gly-Asp-D-Phe-Val)
cyclo(arginyl-glycyl-aspartyl-phenylalanyl-valyl)
cyclo(RGDfV)
EMD 66203
EMD-66203
H2574 peptide

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.